N-(4-Nitrocinnamylidene)-o-toluidine

説明

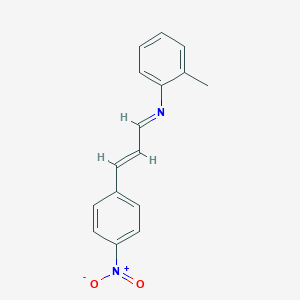

N-(4-Nitrocinnamylidene)-o-toluidine is a Schiff base derived from the condensation of o-toluidine (2-methylaniline) and 4-nitrocinnamaldehyde. Its molecular structure features a cinnamylidene group (a propenylbenzene backbone) substituted with a nitro (-NO₂) group at the para position, conjugated to the o-toluidine moiety via an imine (-C=N-) linkage. This compound is characterized by its extended π-conjugation system, which enhances electronic properties such as charge transport and optical absorption. Potential applications include organic semiconductors, dyes, and intermediates in pharmaceutical synthesis, leveraging its electron-withdrawing nitro group and planar structure for tailored reactivity and functionality .

特性

分子式 |

C16H14N2O2 |

|---|---|

分子量 |

266.29g/mol |

IUPAC名 |

(E)-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-imine |

InChI |

InChI=1S/C16H14N2O2/c1-13-5-2-3-7-16(13)17-12-4-6-14-8-10-15(11-9-14)18(19)20/h2-12H,1H3/b6-4+,17-12? |

InChIキー |

VNVKHBXBYCACOA-VYHDKECDSA-N |

SMILES |

CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

異性体SMILES |

CC1=CC=CC=C1N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

正規SMILES |

CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

Electronic Properties : The nitro group in this compound enhances electron affinity compared to methyl or chloro substituents, making it suitable for charge-transfer applications. Chlorinated analogs may exhibit stronger intermolecular interactions due to halogen bonding .

Optical Behavior : Extended conjugation in the cinnamylidene derivative results in redshifted UV-Vis absorption compared to benzylidene analogs, relevant for dye and sensor design .

Toxicity: Nitro-substituted compounds pose higher genotoxic risks due to metabolic activation to reactive intermediates (e.g., hydroxylamines), as seen in o-toluidine derivatives .

Conductivity and Material Science

Studies on doped poly(o-toluidine) (POT) show that binary dopants (e.g., ZrOCl₂/AgI) enhance conductivity by 2–3 orders of magnitude via polaronic transitions . Analogously, the nitro group in this compound could facilitate charge delocalization in hybrid materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。